15-Oxospiramilactone is a semi-synthetic diterpenoid compound derived from natural sources, characterized by its unique structure that includes a lactone functional group. This compound has garnered attention for its potential therapeutic properties, particularly in the context of mitochondrial function and cellular signaling pathways. The molecular formula for 15-oxospiramilactone is C22H30O5, with a molecular weight of approximately 370 Da. Its structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
These reactions are crucial for understanding the compound's stability and reactivity in biological environments .
Research has demonstrated that 15-oxospiramilactone exhibits significant biological activities:
The synthesis of 15-oxospiramilactone typically involves several steps, including:
15-Oxospiramilactone has several promising applications:
Studies on the interactions of 15-oxospiramilactone reveal its ability to bind selectively to various proteins involved in mitochondrial dynamics and cellular signaling:
These interactions highlight the compound's potential as a modulator of critical cellular processes.
Several compounds share structural similarities with 15-oxospiramilactone, each exhibiting unique properties:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Spiramilactone | Diterpenoid | Antimicrobial properties | Natural product with traditional medicinal uses |
Taxol (Paclitaxel) | Diterpenoid | Anticancer agent | Known for its role in cancer therapy |
Forskolin | Diterpene | Activates adenylate cyclase | Increases cyclic AMP levels |
Ginkgolide B | Diterpene | Neuroprotective effects | Derived from Ginkgo biloba with antioxidant properties |
15-Oxospiramilactone stands out due to its specific action on mitochondrial dynamics and Wnt signaling modulation, making it a unique candidate for therapeutic development compared to other diterpenoids that may not target these pathways directly .
15-Oxospiramilactone represents a complex diterpenoid derivative characterized by a pentacyclic framework with the molecular formula C20H26O4 [1]. The compound is a semi-synthetic derivative obtained through oxidation of spiramilactone, originally isolated from Spiraea japonica (Rosaceae) [6] [16]. The molecular structure features a highly intricate cage-like architecture typical of atisine-type natural products with a C20 skeleton [6].
While direct X-ray crystallographic data for 15-oxospiramilactone has not been extensively reported in the literature, X-ray crystallography represents the gold standard for definitive structural determination of complex organic molecules [4]. X-ray crystallography provides unambiguous three-dimensional atomic positions and enables precise determination of bond lengths, bond angles, and absolute stereochemistry [4]. For diterpenoid compounds of similar complexity, X-ray crystallographic analysis typically reveals detailed information about ring conformations, intermolecular interactions, and crystal packing arrangements [31]. The technique involves measuring angles and intensities of X-ray diffraction patterns to produce three-dimensional pictures of electron density within crystals [4].
15-Oxospiramilactone contains multiple stereocenters with defined absolute configuration as indicated by its systematic IUPAC name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione [1] [10]. The compound exhibits seven stereocenters, which contribute to its rigid three-dimensional structure and specific biological activity [1]. The stereochemical configuration is critical for the compound's interaction with biological targets, as demonstrated by structure-activity relationship studies showing that derivatives lacking specific stereochemical features lose biological activity [6]. The conformational analysis reveals a highly constrained molecular framework due to the pentacyclic ring system, which limits rotational freedom and maintains a specific spatial arrangement of functional groups [1].
Molecular modeling studies of 15-oxospiramilactone reveal a complex three-dimensional architecture with a rigid pentacyclic framework [25]. The three-dimensional structure contains interconnected ring systems that create a cage-like molecular geometry [25]. Computational modeling techniques, including molecular mechanics and quantum chemical calculations, can provide insights into the preferred conformations and electronic properties of the molecule [23]. The compound's three-dimensional structure is characterized by the presence of bridged ring systems that create a highly constrained molecular framework with limited conformational flexibility [1].
The molecular formula of 15-oxospiramilactone has been definitively established as C20H26O4 through high-resolution mass spectrometry and elemental analysis [1] [16]. The molecular weight is precisely determined to be 330.42 grams per mole [9] [10]. The compound exhibits characteristic mass spectral fragmentation patterns consistent with its diterpenoid structure, including a molecular ion peak at m/z 330 and a base peak at m/z 312 corresponding to loss of water [16]. The molecular composition indicates the presence of four oxygen atoms incorporated into various functional groups including hydroxyl, ketone, and lactone functionalities [1].
Property | Value |
---|---|
Molecular Formula | C20H26O4 |
Molecular Weight | 330.42 g/mol |
CAS Number | 1053172-87-4 |
PubChem CID | 90671718 |
Melting Point | 160-165°C |
Optical Rotation | [α]D10 -63.7 (c 0.10, CHCl3) |
15-Oxospiramilactone demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10]. The compound shows limited aqueous solubility, which is typical for diterpenoid natural products with extensive hydrophobic character [10]. Partition coefficient studies are essential for understanding the compound's lipophilicity and potential for biological membrane permeation [11]. The octanol-water partition coefficient provides crucial information about environmental distribution and biodegradation potential by microorganisms [11]. Solubility parameters indicate that the compound requires organic solvent systems for effective dissolution and handling in laboratory applications [10].
The stability profile of 15-oxospiramilactone indicates optimal storage conditions at -20°C in desiccated form to maintain chemical integrity [9] [10]. The compound exhibits characteristic degradation patterns under various environmental conditions, with the ketone functionalities being particularly susceptible to reduction reactions [6]. Storage stability studies recommend preparation of stock solutions immediately prior to use, with potential for several months of stability when properly stored below -20°C [10]. The lactone ring system may be susceptible to hydrolysis under basic conditions, while the hydroxyl group at position 8 may undergo oxidation or esterification reactions [6].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 15-oxospiramilactone through analysis of both proton and carbon environments [16]. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure, with chemical shifts providing information about the electronic environment of individual atoms [15]. NMR spectroscopy is particularly valuable for diterpenoid compounds due to its ability to distinguish between different carbon and hydrogen environments in complex molecular frameworks [15].
The proton Nuclear Magnetic Resonance spectrum of 15-oxospiramilactone in deuterated chloroform at 400 MHz reveals characteristic signals that confirm the molecular structure [16]. Key diagnostic proton signals include a three-proton singlet at δ 0.92 assigned to the methyl group H-18, and distinctive signals for the hydroxyl-bearing proton H-7 appearing as a double doublet at δ 4.10 with coupling constants J = 4.2 and 11.9 Hz [16]. The exomethylene group displays characteristic signals at δ 5.23 (d, J = 1.5 Hz, H-17a) and δ 5.93 (d, J = 1.5 Hz, H-17b), confirming the presence of the terminal alkene functionality [16]. Additional signals for the lactone ring protons H-19a and H-19b appear at δ 4.07 and δ 4.23 respectively, showing characteristic geminal coupling patterns [16].
1H NMR Signal (400 MHz, CDCl3) | Assignment |
---|---|
0.92 (3H, s) | H-18 |
4.07 (1H, d, J = 11.6 Hz) | H-19a |
4.10 (1H, dd, J = 4.2, 11.9 Hz) | H-7 |
4.23 (1H, dd, J = 2.3, 11.6 Hz) | H-19b |
5.23 (1H, d, J = 1.5 Hz) | H-17a |
5.93 (1H, d, J = 1.5 Hz) | H-17b |
Carbon-13 Nuclear Magnetic Resonance spectroscopy at 100 MHz in deuterated chloroform provides detailed information about the carbon framework of 15-oxospiramilactone [16]. The spectrum reveals twenty distinct carbon signals consistent with the C20 molecular formula [16]. Critical carbon signals include the ketone carbon C-15 at δ 205.1, characteristic of the carbonyl functionality that defines this oxo-derivative [16]. The quaternary carbon C-16 appears at δ 147.9, indicating the exomethylene carbon environment [16]. Additional significant signals include the hydroxyl-bearing carbon C-7 at δ 69.8 and the lactone carbonyl C-20 at δ 174.2 [16]. The complete carbon framework shows signals ranging from aliphatic methylenes and methines to quaternary carbons and carbonyl functionalities [16].
Two-dimensional Nuclear Magnetic Resonance techniques provide advanced structural analysis capabilities for complex molecules like 15-oxospiramilactone [17]. These methods include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC) [17]. 2D-NMR experiments enhance resolution by spreading signals across two frequency dimensions, facilitating identification of correlations between different nuclei within the molecule [17]. These techniques are particularly valuable for determining connectivity patterns, spatial proximity relationships, and dynamic interactions in complex diterpenoid structures [17].
Mass spectrometry analysis of 15-oxospiramilactone provides molecular weight confirmation and fragmentation pattern information [16]. Electron Impact Mass Spectrometry reveals a molecular ion peak at m/z 330 with 56% relative intensity, confirming the molecular weight [16]. The base peak appears at m/z 312, corresponding to loss of water from the molecular ion [16]. Additional characteristic fragments include peaks at m/z 284 (55% intensity), m/z 238 (15% intensity), and m/z 210 (17% intensity), providing structural information about fragmentation pathways [16]. The fragmentation pattern is consistent with typical diterpenoid mass spectral behavior, including losses of water, formaldehyde, and various alkyl fragments [16].
Fragment (m/z) | Relative Intensity (%) | Assignment |
---|---|---|
330 | 56 | [M]+ |
312 | 100 | [M-H2O]+ |
284 | 55 | Fragment |
238 | 15 | Fragment |
210 | 17 | Fragment |
197 | 22 | Fragment |
Ultraviolet-visible spectroscopy of 15-oxospiramilactone in chloroform demonstrates characteristic absorption at λmax 240 nm with log ε 3.71, indicating the presence of conjugated carbonyl systems [16]. UV-Visible spectroscopy measures discrete wavelengths of ultraviolet or visible light absorbed by the sample, providing information about electronic transitions and chromophoric groups [21]. The absorption maximum at 240 nm is consistent with n→π* transitions of the carbonyl functionalities present in the molecule [16]. Infrared spectroscopy would be expected to show characteristic absorption bands for hydroxyl groups (3200-3600 cm-1), carbonyl groups (1650-1750 cm-1), and carbon-carbon double bonds (1600-1680 cm-1), though specific infrared data for 15-oxospiramilactone has not been extensively reported [20].